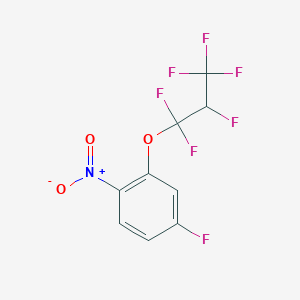
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene: is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene typically involves the following steps:
Nitration of Fluorobenzene: The initial step involves the nitration of fluorobenzene to produce 4-fluoronitrobenzene. This reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
Hexafluoropropoxylation: The next step involves the introduction of the hexafluoropropoxy group. This can be achieved through a nucleophilic substitution reaction where 4-fluoronitrobenzene reacts with hexafluoropropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. reactions such as halogenation and nitration can still occur under specific conditions.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles in the presence of a suitable catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Major Products Formed
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of 4-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Environmental Chemistry: Studied for its behavior and fate in the environment, particularly in relation to its persistence and potential impact on ecosystems.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-nitrobenzene: Similar structure but lacks the hexafluoropropoxy group.
4-Fluoroaniline: Contains an amino group instead of a nitro group.
4-Nitrophenyl fluoride: Similar structure but lacks the hexafluoropropoxy group.
Uniqueness
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is unique due to the presence of both the hexafluoropropoxy and nitro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
4-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO3/c10-4-1-2-5(17(18)19)6(3-4)20-9(15,16)7(11)8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEMFAPBJJUNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid](/img/structure/B6296520.png)




![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)







